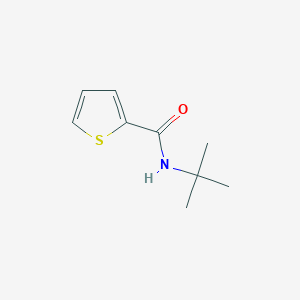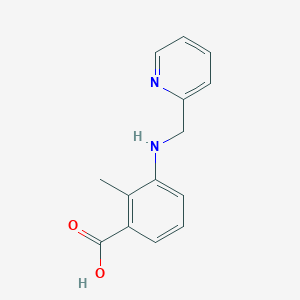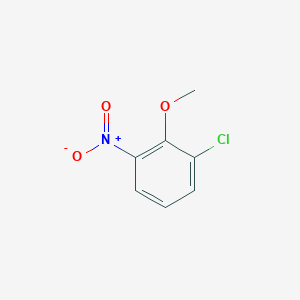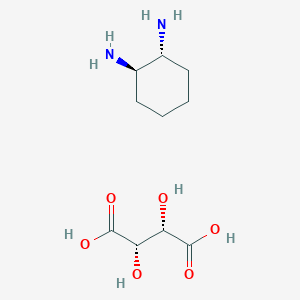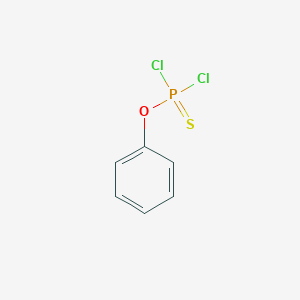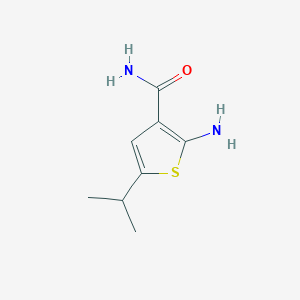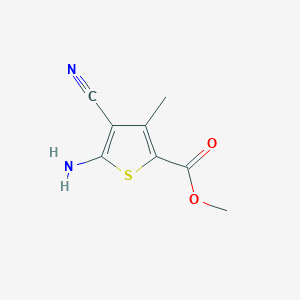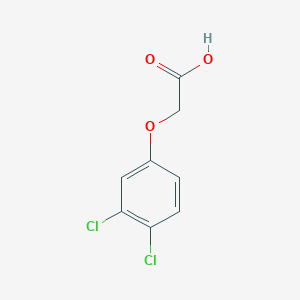![molecular formula C13H17N3O2 B183145 Acide adamantane-1-carboxylique 3-[1,2,4]triazol-1-yl CAS No. 418805-51-3](/img/structure/B183145.png)
Acide adamantane-1-carboxylique 3-[1,2,4]triazol-1-yl
Vue d'ensemble
Description
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid is a compound that combines the structural features of adamantane and triazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while triazole is a five-membered ring containing three nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and catalysts.
Analyse Biochimique
Biochemical Properties
It has been employed for the synthesis of a MoVI oxide organic hybrid . The molybdenum atoms form a polymeric zigzag chain of {μ2-O-MoO2}n which is supported by double triazole bridges .
Molecular Mechanism
It is known that the compound can form a polymeric zigzag chain of {μ2-O-MoO2}n supported by double triazole bridges .
Temporal Effects in Laboratory Settings
The MoVI oxide organic hybrid that it forms exhibits high thermal stability (up to 270 °C) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid typically involves the reaction of 1-adamantanecarboxylic acid with 1,2,4-triazole. One common method includes the use of concentrated sulfuric acid as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a wide range of functionalized triazole-adamantane compounds .
Mécanisme D'action
The mechanism of action of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety provides structural stability. These interactions can modulate biological activities and chemical reactivity, making the compound effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
- 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
- 1,3,5,7-Tetrakis(1,2,4-triazol-4-yl)adamantane
- 1,3,5,7-Adamantanetetracarboxylic acid .
Uniqueness
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid stands out due to its unique combination of the adamantane and triazole moieties. This structural feature imparts exceptional stability, rigidity, and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes further enhances its utility in scientific research and industrial processes .
Propriétés
IUPAC Name |
3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUMBFHGMUZUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386268 | |
| Record name | 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418805-51-3 | |
| Record name | 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid unique as a building block for coordination polymers?
A1: This compound, referred to as "trzadc" in the research, features two distinct functional groups: a carboxylic acid and a 1,2,4-triazole ring. These groups are positioned on the rigid adamantane scaffold, creating an "angle-shaped" ligand []. This unique structure allows trzadc to bridge metal ions in various orientations, leading to the formation of diverse coordination polymers with distinct structural dimensionality (1D or 2D) depending on the solvent and metal ion used [].
Q2: What catalytic applications have been demonstrated for complexes incorporating 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid?
A2: The research demonstrates that the copper(II) complex [Cu(trzadc)2(MeOH)]∙MeOH, synthesized using trzadc, exhibits catalytic activity in the Chan-Evans-Lam arylation reaction []. This finding highlights the potential of coordination polymers incorporating trzadc for catalytic applications. Further research can explore the activity and selectivity of this and other related complexes in a broader range of catalytic reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


